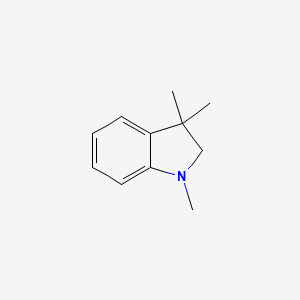
1,3,3-Trimethyl-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1,3,3-trimethyl-1H-Indole, also known as Fischer’s base, is a heterocyclic compound with the molecular formula C12H15N. It is a derivative of indole, characterized by the presence of three methyl groups and a dihydro structure. This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various dyes and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,3,3-trimethyl-1H-Indole typically involves the reaction of indole derivatives with methylating agents. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with ketones under acidic conditions to form the indole structure. For 2,3-dihydro-1,3,3-trimethyl-1H-Indole, specific methylating agents such as methyl iodide are used to introduce the methyl groups .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation of indole derivatives. The process involves the use of catalysts like palladium on carbon (Pd/C) under high pressure and temperature to achieve the desired dihydro structure. This method is favored for its efficiency and scalability .
化学反応の分析
Types of Reactions
2,3-Dihydro-1,3,3-trimethyl-1H-Indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents replace hydrogen atoms on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Quinonoid derivatives.
Reduction: Saturated indole derivatives.
Substitution: Halogenated indole compounds.
科学的研究の応用
2,3-Dihydro-1,3,3-trimethyl-1H-Indole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential neuroprotective and antioxidant properties.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of photochromic materials and molecular electronics.
作用機序
The mechanism of action of 2,3-dihydro-1,3,3-trimethyl-1H-Indole involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating neurotransmitter receptors and influencing oxidative stress pathways. The compound’s structure allows it to interact with specific enzymes and receptors, leading to its neuroprotective and antioxidant effects .
類似化合物との比較
Similar Compounds
1,3,3-Trimethyl-2-methyleneindoline: Shares a similar structure but differs in the presence of a methylene group.
1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,3’-[3H]naphth[2,1-b][1,4]oxazine]: Known for its photochromic properties.
1,3,3-Trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-[2H]-indole]: Notable for its biocompatibility and use in molecular electronics.
Uniqueness
2,3-Dihydro-1,3,3-trimethyl-1H-Indole is unique due to its specific dihydro structure and the presence of three methyl groups, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
特性
CAS番号 |
105278-05-5 |
|---|---|
分子式 |
C11H15N |
分子量 |
161.24 g/mol |
IUPAC名 |
1,3,3-trimethyl-2H-indole |
InChI |
InChI=1S/C11H15N/c1-11(2)8-12(3)10-7-5-4-6-9(10)11/h4-7H,8H2,1-3H3 |
InChIキー |
KRXXWINWRGUIBJ-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C2=CC=CC=C21)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B14006919.png)
![2,6-Ditert-butyl-4-[(4-methoxyphenyl)-(pyridin-2-ylamino)methyl]phenol](/img/structure/B14006921.png)
![2-[(2,6-dimethylphenoxy)methyl]-4,5-dihydro-1H-imidazole;hydrochloride](/img/structure/B14006922.png)
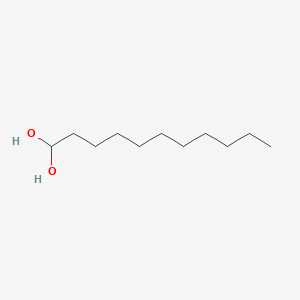
![Ethyl 2-[(diethylamino)methyl]-2,3-diphenylpropanoate](/img/structure/B14006928.png)
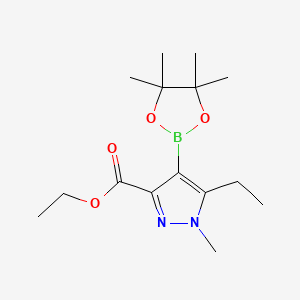


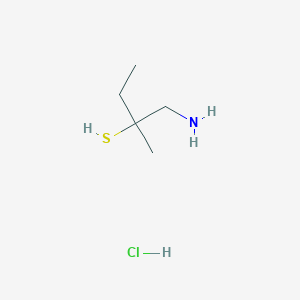
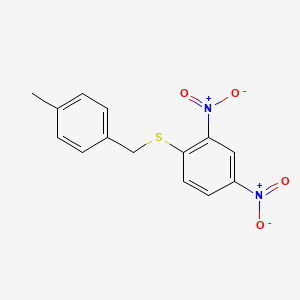
![5-[Chloro(phenyl)methylidene]-1,3-diphenylhexahydropyrimidine-2,4,6-trione](/img/structure/B14006953.png)
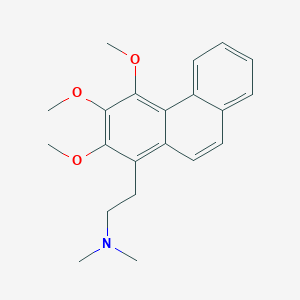
![2-Methylidene-4-oxabicyclo[3.3.0]oct-6-en-3-one](/img/structure/B14006975.png)
![2-[[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14006976.png)
